molecular formula C17H23N3O3 B8459395 1-Piperidinecarboxylic acid,4-hydroxy-4-imidazo[1,2-a]pyridin-3-yl-,1,1-dimethylethyl ester

1-Piperidinecarboxylic acid,4-hydroxy-4-imidazo[1,2-a]pyridin-3-yl-,1,1-dimethylethyl ester

Cat. No. B8459395
M. Wt: 317.4 g/mol
InChI Key: CWVDANPJIMRGQM-UHFFFAOYSA-N
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Patent
US07235569B2

Procedure details

To a stirred solution of 4-hydroxy-4-imidazo[1,2-a]pyridin-3-yl-piperidine-1-carboxylic acid tert-butyl ester (2.0 g 6.26 mmol) in CH2Cl2 (100 ml) trifluoro acetic acid (10 ml) was added at room temperature. The reaction mixture was stirred at room temperature for 24 hrs. At the end, the reaction mixture was basified with methanolic ammonia and concentrated to dryness. The residue was directly chromatographed over silica-gel column and eluted with methanol:10% methanolic ammonia. The product, 4-imidazo[1,2-a]pyridin-3-yl-piperidin-4-ol was obtained as yellow oil; Yield; 620 mg (48%); 218 (M+H).
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][C:11]([OH:23])([C:14]2[N:18]3[CH:19]=[CH:20][CH:21]=[CH:22][C:17]3=[N:16][CH:15]=2)[CH2:10][CH2:9]1)=O)(C)(C)C.N>C(Cl)Cl>[N:16]1[CH:15]=[C:14]([C:11]2([OH:23])[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)[N:18]2[CH:19]=[CH:20][CH:21]=[CH:22][C:17]=12

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C1=CN=C2N1C=CC=C2)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 24 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was directly chromatographed over silica-gel column
WASH
Type
WASH
Details
eluted with methanol

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
N=1C=C(N2C1C=CC=C2)C2(CCNCC2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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